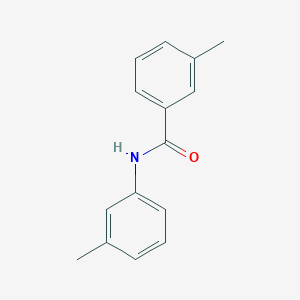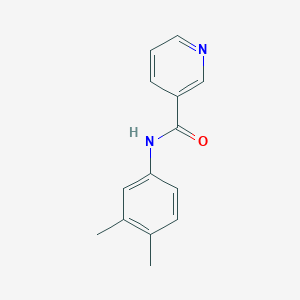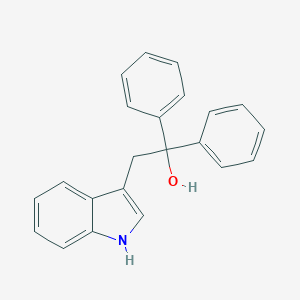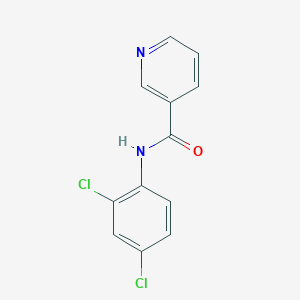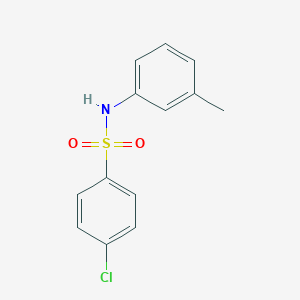
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrazolone derivative that has been synthesized through various methods, and its unique chemical structure has been found to possess several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and physiological effects:
This compound has been found to possess several biochemical and physiological effects. This compound has been shown to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, this compound has also been found to possess anti-tumor and anti-cancer properties, which may be useful in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide in lab experiments is its potential applications in various fields of research. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. One potential direction is to further investigate its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research can be conducted to investigate the potential toxicity and side effects of this compound, as well as its potential applications in other fields of research.
Synthesemethoden
The synthesis of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been achieved through several methods, including the reaction of 1-phenyl-3-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-en-1-one with 1-phenyl-2,5-dimethylpyrrole-3-carboxylic acid hydrazide. Additionally, this compound can also be synthesized through the reaction of 1-phenyl-3-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-en-1-one with 1-phenylpyrrolidine-3-carboxylic acid hydrazide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been found to possess several potential applications in scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, this compound has also been found to possess potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C22H22N4O3 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
N-(1,3-dimethyl-5-oxo-2-phenylpyrazol-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O3/c1-15-20(22(29)24(2)26(15)18-11-7-4-8-12-18)23-21(28)16-13-19(27)25(14-16)17-9-5-3-6-10-17/h3-12,16H,13-14H2,1-2H3,(H,23,28) |
InChI-Schlüssel |
IABBBLSIGHECIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



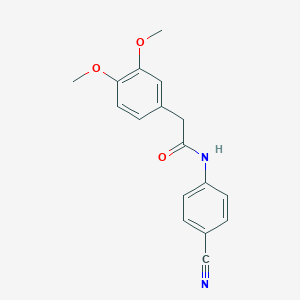



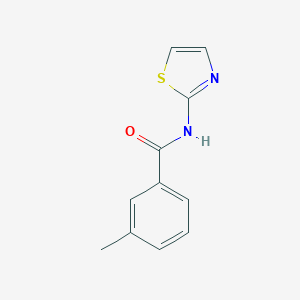
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
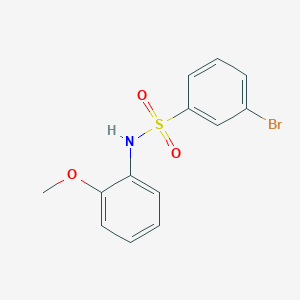
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)

